molecular formula C60H117N21O11 B589850 Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH CAS No. 152246-40-7

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH

Cat. No.: B589850
CAS No.: 152246-40-7
M. Wt: 1308.732
InChI Key: ACOMZWCCEWXWJK-XTLMENHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Weight Analysis

The molecular characterization of Myristoyl-Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine-OH reveals significant complexity in its chemical composition. According to comprehensive analytical data, the compound exhibits a molecular formula of C60H117N21O11 with a corresponding molecular weight of 1308.72 daltons. This substantial molecular mass reflects the combined contribution of the myristoyl group and the eight-amino acid peptide sequence. The chemical structure incorporates twenty-one nitrogen atoms, which primarily originate from the arginine residues and lysine residue within the peptide chain, contributing to the compound's highly cationic nature. The presence of eleven oxygen atoms accounts for the peptide backbone carbonyl groups and the carboxyl terminus, along with hydroxyl groups from threonine residues.

N-Terminal Myristoylation and Sequence Architecture

The N-terminal myristoylation of this octapeptide represents a sophisticated example of protein lipidation that occurs through the enzymatic action of N-myristoyltransferase. This modification involves the covalent attachment of myristic acid, a fourteen-carbon saturated fatty acid with the systematic name tetradecanoic acid, to the alpha-amino group of the N-terminal amino acid residue. The myristoylation process typically requires the presence of an N-terminal glycine residue in natural proteins, although this synthetic compound demonstrates that alternative architectures can accommodate the lipid modification. The attachment occurs through an amide bond formation, creating a stable linkage that significantly alters the compound's physicochemical properties.

The peptide sequence architecture follows the pattern Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine, commonly abbreviated as Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine in single-letter amino acid notation. This sequence design incorporates multiple basic amino acids, specifically five arginine residues and one lysine residue, creating a highly cationic peptide with significant positive charge density. The presence of threonine provides a hydroxyl-containing residue that can participate in hydrogen bonding, while leucine residues contribute hydrophobic character to balance the overall polarity of the molecule.

The myristoyl group attachment fundamentally alters the compound's membrane interaction properties by providing a hydrophobic anchor that can insert into lipid bilayers. Research demonstrates that myristoylation allows for weak protein-protein and protein-lipid interactions and plays an essential role in membrane targeting. The fourteen-carbon fatty acid chain provides sufficient hydrophobic character to enable membrane association while remaining short enough to allow for regulatory control through conformational changes. Studies indicate that myristoylation can contribute to protein structure, stability, protein-protein interactions, and subcellular localization depending on the target protein characteristics.

The sequence architecture of this compound reflects design principles that optimize both membrane association and biological activity. The clustering of basic residues creates what researchers term a "basic patch" that enables favorable electrostatic interactions with negatively charged phospholipid head groups in cellular membranes. This electrostatic component works synergistically with the hydrophobic myristoyl group to enhance membrane binding affinity and specificity. The strategic placement of leucine residues provides additional hydrophobic character that can contribute to membrane insertion or protein-protein interactions.

Post-Translational Modifications and Functional Groups

The post-translational modification landscape of Myristoyl-Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine-OH centers on the N-terminal myristoylation, which represents a critical lipidation event that dramatically alters protein function and localization. N-myristoylation is catalyzed by the ubiquitous eukaryotic enzyme N-myristoyltransferase, which uses myristoyl-coenzyme A as a substrate to transfer the fatty acid moiety to target proteins. This modification typically occurs cotranslationally on newly synthesized polypeptides following cleavage of the initiator methionine by methionine aminopeptidase, although posttranslational myristoylation can also occur after proteolytic cleavage events.

The functional groups present in this compound contribute to its diverse biological activities and membrane interaction capabilities. The myristoyl group itself contains a terminal methyl group and a saturated hydrocarbon chain that provides the primary hydrophobic character for membrane association. The amide linkage connecting the myristoyl group to the peptide represents a stable covalent modification that resists hydrolysis under physiological conditions. Within the peptide sequence, the guanidinium groups of the arginine residues provide positive charges that can engage in electrostatic interactions with negatively charged membrane components or protein partners.

The threonine residue contributes a secondary hydroxyl group that can participate in hydrogen bonding interactions and potentially serve as a site for additional phosphorylation modifications. Research indicates that phosphorylation of threonine residues can modulate protein function and localization, suggesting that this compound could potentially undergo further post-translational modifications that alter its activity. The lysine residue provides an amino group that carries a positive charge under physiological conditions and could theoretically serve as a site for ubiquitination, acetylation, or methylation modifications, although these have not been specifically documented for this synthetic compound.

The leucine residues contribute branched-chain hydrophobic character that can facilitate protein-protein interactions or membrane insertion. These residues lack reactive functional groups under normal physiological conditions but provide important structural contributions to the overall conformation and stability of the peptide. The C-terminal carboxyl group represents another ionizable functional group that carries a negative charge at physiological pH, contributing to the overall charge distribution of the molecule.

The myristoylation modification creates what researchers term a "myristoyl switch" mechanism, where the orientation and accessibility of the fatty acid chain can be regulated by conformational changes in the peptide. This switch mechanism allows proteins to transition between membrane-associated and cytosolic states, providing a sophisticated regulatory mechanism for controlling protein localization and function. Studies demonstrate that myristoylation not only diversifies protein function but also adds layers of regulation through the controlled exposure or sequestration of the lipid moiety.

Comparative Structural Analysis with Analogous Peptides

Comparative analysis of Myristoyl-Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine-OH with related myristoylated peptides reveals important structural relationships and functional implications. A closely related compound, N-Myristoyl-Lysine-Arginine-Threonine-Leucine-Arginine-OH, demonstrates a truncated version of the sequence with only five amino acids compared to the eight-amino acid sequence of the target compound. This shorter peptide exhibits a molecular weight of 883.18 daltons and a molecular formula of C42H82N12O8, representing a significant reduction in both mass and structural complexity compared to the full octapeptide.

The truncated pentapeptide version maintains the core structural elements necessary for biological activity, including the N-terminal myristoylation and the basic amino acid residues that contribute to membrane binding affinity. However, the removal of three amino acids, specifically three arginine residues and one leucine residue, substantially reduces the positive charge density and hydrophobic character of the molecule. This structural difference has important implications for membrane binding affinity and specificity, as the additional basic residues in the octapeptide version provide enhanced electrostatic interactions with negatively charged membrane components.

The non-myristoylated parent peptide, H-Arginine-Lysine-Arginine-Threonine-Leucine-Arginine-Arginine-Leucine-OH, provides insight into the contribution of the myristoyl group to overall molecular properties. This compound exhibits a molecular weight of 1098.4 daltons and a molecular formula of C46H91N21O10, representing the peptide sequence without the fatty acid modification. The difference in molecular weight between the myristoylated and non-myristoylated versions directly reflects the contribution of the fourteen-carbon fatty acid chain, which adds approximately 210 daltons to the overall molecular mass.

Structural comparison with other myristoylated proteins reveals common architectural features that enable membrane association and biological activity. Research demonstrates that myristoylated proteins typically require both the hydrophobic fatty acid chain and additional membrane-binding motifs to achieve stable membrane association. The high density of basic residues in this compound fulfills the requirement for a secondary membrane-binding motif, creating what researchers term a "myristoyl-electrostatic switch" mechanism.

The following table compares key structural parameters across related peptide compounds:

Compound Amino Acid Length Molecular Weight (Da) Basic Residues Myristoyl Group
Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH 8 1308.72 6 Present
N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH 5 883.18 3 Present
H-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH 8 1098.4 6 Absent

Analysis of natural myristoylated proteins provides additional context for understanding the structural significance of this synthetic compound. Studies of protein kinase A catalytic subunits demonstrate that myristoylation alone can be sufficient for membrane association in certain contexts, challenging the traditional view that additional membrane-binding motifs are always required. Research indicates that approximately 34% of myristoylated protein kinase A localizes to the plasma membrane, demonstrating that myristoylation can provide functionally significant membrane association even without secondary lipid modifications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-(diaminomethylideneamino)-2-(tetradecanoylamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H117N21O11/c1-7-8-9-10-11-12-13-14-15-16-17-29-47(83)74-40(25-20-31-70-57(62)63)49(84)75-41(24-18-19-30-61)50(85)77-44(28-23-34-73-60(68)69)53(88)81-48(39(6)82)55(90)79-45(35-37(2)3)54(89)78-42(26-21-32-71-58(64)65)51(86)76-43(27-22-33-72-59(66)67)52(87)80-46(56(91)92)36-38(4)5/h37-46,48,82H,7-36,61H2,1-6H3,(H,74,83)(H,75,84)(H,76,86)(H,77,85)(H,78,89)(H,79,90)(H,80,87)(H,81,88)(H,91,92)(H4,62,63,70)(H4,64,65,71)(H4,66,67,72)(H4,68,69,73)/t39-,40+,41+,42+,43+,44+,45+,46+,48+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOMZWCCEWXWJK-XTLMENHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H117N21O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1308.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Resin Selection and Activation

The synthesis typically begins with a Rink Amide AM resin, which provides a stable amide linkage for C-terminal amidation. Activation of the resin is achieved using a mixture of dimethylformamide (DMF) and ricinoleic acid (mass-volume ratio 1:5–9), followed by deprotection with 20% piperidine in DMF to remove the Fmoc group.

Table 1: Resin Activation Parameters

Resin TypeSolvent SystemDeprotection AgentActivation Time
Rink Amide AMDMF + Ricinoleic Acid20% Piperidine10–25 min

Sequential Amino Acid Coupling

Fmoc-protected amino acids are coupled using HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (hydroxybenzotriazole) as coupling agents, with DIEA (N,N-diisopropylethylamine) as the base. For challenging sequences (e.g., regions with β-sheet propensity), pseudoproline dipeptides or elevated temperatures (50°C) are employed to improve coupling efficiency.

Table 2: Coupling Reagent Ratios

Amino AcidHBTU (eq)HOBt (eq)DIEA (eq)Activation Time
Fmoc-Lys(Boc)1–21–21–34–8 min

On-Resin Myristoylation

Myristoyl Group Incorporation

After elongation of the peptide chain, the N-terminal Fmoc group is removed, and myristic acid is introduced via myristoyl chloride in dichloromethane (DCM) with DIEA. The reaction proceeds at 20–28°C for 15–40 minutes, achieving >95% coupling efficiency.

Table 3: Myristoylation Conditions

ReagentSolventTemperatureTimeYield
Myristoyl ChlorideDCM20–28°C15–40 min>95%

Cleavage and Global Deprotection

Acidolytic Cleavage

The peptide-resin is treated with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) (95:2.5:2.5 v/v) for 2–4 hours. For peptides with tert-butyl-protected side chains, harsher conditions (e.g., TFA-TFMSA-H2O, 8:3:1) are used.

Table 4: Cleavage Cocktails

Cocktail CompositionPurposeCleavage Time
TFA:H2O:TIS (95:2.5:2.5)Standard deprotection2–4 h
TFA:TFMSA:H2O (8:3:1)Removal of stubborn protecting groups3–6 h

Purification and Characterization

Reverse-Phase HPLC

Crude peptide is purified using a C18 column with a gradient of 10–90% acetonitrile in 0.1% TFA. Myristoyl-Arg-Lys-Arg-Thr-Leu-Arg-Arg-Leu-OH typically elutes at 22–26 minutes under these conditions.

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (theoretical: ~1,528 Da). Discrepancies >0.1% indicate incomplete myristoylation or side reactions.

Challenges and Optimization

Difficult Sequences

Regions with multiple arginine residues (e.g., Arg-Arg-Leu) necessitate double coupling and elevated temperatures to prevent aggregation. Pseudoproline dipeptides at Thr-Leu or Leu-Arg junctions improve yield by 20–30%.

Scalability

Industrial-scale synthesis (≥100 g) requires continuous-flow SPPS systems to maintain coupling efficiency >98%.

Comparative Analysis of Methods

Table 5: SPPS vs. Enzymatic Myristoylation

ParameterSPPS + Chemical MyristoylationEnzymatic Myristoylation
Yield70–85%40–60%
Purity>95%80–90%
CostHigh (reagents)Moderate (enzyme)
ScalabilityExcellentLimited

Case Studies

Patent CN113861273B

This method reports a 7.3% overall yield for Myristoyl pentapeptide-4 using optimized SPPS with heating (50°C) during problematic couplings. Key steps include:

  • Rink Amide AM resin activation with ricinoleic acid.

  • HBTU/HOBt-mediated couplings.

  • TFA/H2O cleavage (95:5 v/v).

PMC Study on HBVpreS/2-78

Heating to 50°C during SPPS reduced deletion peptides by 35%. Myristoylation was achieved on-resin with myristoyl chloride, yielding 98% purity after HPLC.

Chemical Reactions Analysis

Types of Reactions

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to sulfoxides or sulfonic acids, while reduction can yield free thiols .

Scientific Research Applications

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modifications.

    Biology: Acts as an inhibitor of protein kinase C, making it useful in signal transduction studies.

    Medicine: Investigated for its potential in cancer therapy due to its ability to inhibit PKC, which is involved in cell proliferation and survival.

    Industry: Utilized in the development of peptide-based drugs and cosmetics.

Mechanism of Action

The primary mechanism of action of Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is the inhibition of protein kinase C (PKC). This inhibition occurs through competitive binding to the enzyme’s active site, preventing the phosphorylation of target proteins. The molecular targets include various signaling proteins involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Myristoylation and Lipophilicity

  • This compound and N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH both leverage N-terminal myristoylation to enhance cellular uptake. However, the longer sequence of the former includes additional arginine residues, which may amplify electrostatic interactions with anionic phospholipids or nucleic acids .
  • In contrast, Methyl Myristelaidate lacks a peptide backbone, limiting its bioactivity to non-specific lipid-based applications .

Arginine-Rich Sequences

  • The high arginine content (Arg³, Arg⁶, Arg⁷) in this compound distinguishes it from shorter analogs like N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH (Arg²). This may enhance binding to phosphorylated proteins or DNA, akin to nuclear localization signals (NLS) .
  • Non-acylated peptides such as H-Lys-Leu-Phe-Val-Thr-Ala-OH (basic lysine residue) exhibit weaker membrane interactions due to the absence of myristoyl and fewer cationic residues .

Research Implications and Limitations

  • Gaps in Data : Direct comparative studies on the target peptide and its analogs are sparse. For example, while N-Myristoyl-Lys-Arg-Thr-Leu-Arg-OH has confirmed PKC inhibition, the longer variant’s activity remains speculative .

Biological Activity

Myristoyl-arg-lys-arg-thr-leu-arg-arg-leu-OH is a synthetic peptide that has garnered attention for its biological activity, particularly due to its myristoylation. This modification significantly enhances the peptide's ability to interact with cell membranes and participate in critical cellular processes, including signal transduction, protein stability, and cellular localization.

Chemical Structure and Properties

This compound has the following chemical characteristics:

Property Details
Molecular Formula C₆₀H₁₁₇N₂₁O₁₁
Molecular Weight 1308.71 g/mol
CAS Number 152246-40-7

The presence of the myristoyl group at the N-terminal enhances its affinity for membrane-associated proteins, thereby influencing their activity and localization .

The biological activity of this peptide is primarily attributed to its myristoylation, which facilitates interactions with lipid membranes and protein targets. Myristoylation is known to influence protein-protein interactions, affecting cellular localization and signaling pathways. The specific amino acid sequence—arginine, lysine, arginine, threonine, leucine, arginine, arginine, leucine—imparts unique properties that enhance its functional dynamics in biological systems.

Inhibition of Protein Kinase C (PKC)

Research indicates that this compound acts as a selective inhibitor of protein kinase C (PKC), with reported IC50 values of approximately 75 µM and 5 µM for different isoforms . PKC is a crucial enzyme involved in various signaling pathways related to cell growth and differentiation.

Case Studies on Biological Activity

Several studies have explored the biological implications of this compound:

  • Cell Signaling Pathways : A study demonstrated that this peptide modulates calcium-dependent histone phosphorylation, indicating its role in gene expression regulation through chromatin remodeling .
  • Therapeutic Applications : The compound's ability to inhibit PKC suggests potential applications in treating conditions where PKC activity is dysregulated, such as cancer and metabolic disorders .
  • Membrane Dynamics : Research has shown that the myristoylation enhances the peptide's membrane association, which is critical for its function in cellular mechanisms.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other myristoylated peptides:

Compound Name Description
N-myristoyl-glycyl-lysyl-arginyl-threonyl-leucyl-arginineKnown for its role in cellular signaling pathways.
N-myristoyl-alanyly-lisylarginyl-threonyl-leucylarginineExhibits distinct biochemical properties compared to others.
N-myristoyl-seryllysylarginyl-threonyl-leucylarginineSimilar structure but varies in amino acid composition affecting interaction profiles.

This compound stands out due to its specific sequence and the presence of the myristoyl group, enhancing its specificity in protein interactions.

Q & A

Q. How do post-translational modifications (PTMs) affect the peptide’s functional interactions?

  • Methodological Answer :
  • In vitro PTM modeling : Treat with recombinant kinases (e.g., PKC) or acetyltransferases.
  • Functional impact : Assess phosphorylation/acetylation sites via LC-MS/MS and correlate with changes in TLR4 activation (IL-8 ELISA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.